![molecular formula C8H11NO B2887220 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde CAS No. 78212-37-0](/img/structure/B2887220.png)
1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde
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Overview
Description
1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde is an organic chemical compound . It has a molecular formula of C8H11NO and a molecular weight of 137.17904 .
Molecular Structure Analysis
The molecular structure of 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde consists of a pyrrole ring with three methyl groups and a carbaldehyde group . The exact 3D structure is not available in the current literature.Scientific Research Applications
Synthesis of Group 14 5-Metallated Pyrrole-2-carbaldehydes
Researchers have explored the synthesis of new group 14 5-metallated pyrrole-2-carbaldehydes from corresponding pyrrole-2-carbaldehydes. This work showcases the utility of 1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde in forming complexes with elements like silicon, germanium, and tin, indicating its role in the development of organometallic compounds with potential applications in catalysis and materials science (Denat, Gaspard-Iloughmane, & Dubac, 1992).
Single Molecule Magnets
The compound has found application in the field of molecular magnetism. Specifically, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a related derivative, was used as a ligand for the coordination of paramagnetic transition metal ions, leading to the creation of a {Mn(III)25} barrel-like cluster. This complex exhibits single-molecule magnetic behavior, highlighting the potential of pyrrole derivatives in designing new magnetic materials (Giannopoulos et al., 2014).
Oxidative Annulation and Direct Csp3-H to C═O Oxidation
An efficient and practical de novo synthesis of pyrrole-2-carbaldehyde skeletons was developed, featuring oxidative annulation and Csp3-H to C═O oxidation. This methodology, exemplified by the preparation of pyrrole-2-carbaldehyde derivatives from aryl methyl ketones, arylamines, and acetoacetate esters, provides a scalable approach to these compounds with a distinct advantage over traditional methods, avoiding the use of stoichiometric quantities of hazardous oxidants (Wu et al., 2018).
Conversion of Carbohydrates into Pyrrole-2-carbaldehydes
A practical conversion method of carbohydrates into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes was developed, showcasing the use of pyrrole derivatives in synthesizing potential intermediates for drugs, food flavors, and functional materials. This conversion process represents a novel application of pyrrole-2-carbaldehydes in the sustainable transformation of biomass into valuable chemical products (Adhikary, Kwon, Chung, & Koo, 2015).
Mechanism of Action
Target of Action
This compound is a derivative of pyrrole, which is a nitrogen-containing heterocycle . Pyrrole derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
It is known that pyrrole derivatives can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
properties
IUPAC Name |
1,3,5-trimethylpyrrole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-4-7(2)9(3)8(6)5-10/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHCGLGZSOFCTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Trimethyl-1H-pyrrole-2-carbaldehyde |
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